molecular formula C9H14N4 B1424504 N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine CAS No. 1333880-80-0

N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Cat. No.: B1424504
CAS No.: 1333880-80-0
M. Wt: 178.23 g/mol
InChI Key: LBHRMKQRUZNCFD-UHFFFAOYSA-N
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Description

N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable pyridazine derivative, followed by cyclization to form the fused ring structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
  • 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine

Uniqueness

N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-11-9-5-7-6-10-4-3-8(7)12-13-9/h5,10H,2-4,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHRMKQRUZNCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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